2,4,4-Trimethylnonane

Description

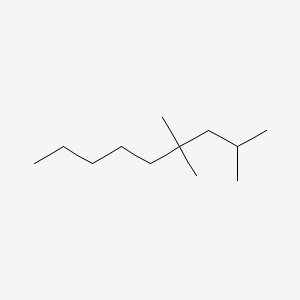

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-61-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,4,4-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-7-8-9-12(4,5)10-11(2)3/h11H,6-10H2,1-5H3 |

InChI Key |

RRLKOZCPQXMIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)CC(C)C |

Origin of Product |

United States |

Systematic Nomenclature, Isomerism, and Stereochemical Considerations of 2,4,4 Trimethylnonane

In-depth Analysis of IUPAC Naming Conventions for 2,4,4-Trimethylnonane and Related Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring that each name corresponds to a unique chemical structure. For alkanes, the nomenclature is based on identifying the longest continuous carbon chain, known as the parent chain, and the substituents attached to it.

In the case of This compound , the name is deconstructed as follows:

nonane (B91170) : This indicates that the longest continuous chain of carbon atoms consists of nine carbons.

trimethyl : This prefix signifies the presence of three methyl (-CH3) groups as substituents.

2,4,4- : These numbers, or locants, specify the positions of the methyl groups along the nonane chain. The chain is numbered from the end that gives the substituents the lowest possible numbers. In this case, numbering from the appropriate end places one methyl group on the second carbon and two methyl groups on the fourth carbon.

This systematic approach allows for the unambiguous naming of all its isomers. For example, if the methyl groups were arranged differently, the name would change accordingly to reflect the new positions, such as in 2,2,4-trimethylnonane (B3054858) or 2,4,6-trimethylnonane.

Exploration of Structural Isomerism within the C12H26 Alkane Family

Alkanes with the molecular formula C12H26, including this compound, exhibit a vast number of structural isomers, which are compounds with the same molecular formula but different structural formulas. These isomers arise from the various ways the twelve carbon atoms can be connected. The C12H26 family has a total of 355 structural isomers.

Positional isomers are a type of structural isomer where the carbon skeleton remains the same, but the positions of the substituent groups differ. The trimethylnonane subgroup of C12H26 isomers provides several examples of this. The following table outlines the characteristics of several positional isomers of trimethylnonane.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2,2,4-Trimethylnonane | C12H26 | 170.33 | Not available | Not available |

| 2,3,4-Trimethylnonane | C12H26 | 170.33 | ~191 nih.gov | ~0.743 nih.gov |

| 2,4,6-Trimethylnonane | C12H26 | 170.33 | Not available | Not available |

| 3,4,6-Trimethylnonane | C12H26 | 170.33 | Not available | Not available |

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A key concept in stereoisomerism is chirality, which often arises from the presence of a chiral center – a carbon atom bonded to four different groups. preprints.org

In the case of This compound , an examination of its structure reveals the absence of any chiral centers. The carbon at position 4 is bonded to two identical methyl groups, as well as a propyl group and a pentyl group. Since two of the attached groups are identical, this carbon is not a chiral center. The carbon at position 2 is also not a chiral center. Therefore, this compound is an achiral molecule and does not have enantiomers.

However, some of its positional isomers do exhibit chirality. For instance, in 2,4,6-trimethylnonane , the carbon atoms at positions 4 and 6 are potential chiral centers, as they are each bonded to a hydrogen atom, a methyl group, and two different alkyl groups. The presence of these chiral centers means that 2,4,6-trimethylnonane can exist as multiple stereoisomers (enantiomers and diastereomers). Similarly, 2,3,4-trimethylnonane also contains chiral centers at positions 3 and 4, leading to the possibility of stereoisomerism. In contrast, 2,2,4-trimethylnonane is achiral due to the two methyl groups on the second carbon.

Advanced Computational Approaches for Isomer Enumeration and Structural Classification

The enumeration and classification of the vast number of isomers for a given molecular formula, such as C12H26, is a complex combinatorial problem. Advanced computational approaches are essential for systematically addressing this challenge.

One of the primary tools used is graph theory , where chemical structures are represented as molecular graphs with atoms as vertices and bonds as edges. This allows the problem of isomer enumeration to be translated into a mathematical problem of generating all possible non-isomorphic graphs for a given set of vertices and degrees (valencies). plos.orgresearchgate.net Early work in this area was pioneered by mathematicians like Arthur Cayley. plos.org

Modern computational chemistry has developed sophisticated algorithms and software to perform isomer enumeration. These programs can systematically generate all possible constitutional isomers of a given molecular formula. Furthermore, these methods can be extended to enumerate stereoisomers by considering the three-dimensional arrangement of atoms.

More recently, quantum computing has emerged as a novel approach to tackle the isomer search problem. By formulating the structural isomer search as a quadratic unconstrained binary optimization (QUBO) problem, quantum annealers can be used to find all structural isomers of alkanes. This approach has been successfully applied to enumerate the isomers of alkanes with fewer than ten carbon atoms.

These computational methods are not only crucial for theoretical chemistry but also have practical applications in areas such as drug discovery and materials science, where identifying and characterizing all possible isomers of a molecule is of significant importance.

Synthetic Methodologies and Elucidation of Reaction Mechanisms for 2,4,4 Trimethylnonane

Methodologies for the Chemical Synthesis of 2,4,4-Trimethylnonane

The synthesis of specific, highly branched alkanes like this compound is intrinsically linked to broader strategies for producing isoalkanes, which are crucial components of high-octane gasoline. Direct synthesis is less common than processes that generate a mixture of isomers, from which specific compounds can be isolated.

Heterogeneous and Homogeneous Catalytic Routes to Branched Alkane Formation

The formation of branched alkanes is a cornerstone of the petroleum refining industry, primarily achieved through the isomerization of linear alkanes. tandfonline.com This conversion is thermodynamically favorable as branched isomers are more stable than their straight-chain counterparts. tandfonline.com These processes utilize both heterogeneous and homogeneous catalysts.

Heterogeneous Catalysis: Solid catalysts are dominant in industrial applications due to their ease of separation from the reaction products. Bifunctional catalysts are particularly effective for alkane isomerization. tandfonline.comresearchgate.net These catalysts possess both metal sites for hydrogenation-dehydrogenation and acid sites for skeletal rearrangement. tandfonline.comresearchgate.net

Metal Function: Typically, noble metals like platinum or palladium are dispersed on a high-surface-area support. researchgate.netresearchgate.net These sites catalyze the dehydrogenation of the parent alkane to an alkene intermediate.

Acid Function: The support material, such as a zeolite or sulfated zirconia, provides acidic sites (Brønsted or Lewis acids). researchgate.net These sites protonate the alkene, forming a carbenium ion which then undergoes skeletal isomerization. researchgate.net

The hydroisomerization process converts normal hydrocarbons into their isomers over these bifunctional catalysts in the presence of hydrogen. tandfonline.com The hydrogen helps to suppress side reactions and hydrogenates the isomerized alkene back to the desired isoalkane. tandfonline.com

Homogeneous Catalysis: While less common industrially for large-scale alkane isomerization, homogeneous catalysts, such as superacids, have been extensively studied to understand the fundamental reaction mechanisms. tandfonline.comtandfonline.com Soluble complexes of metals like rhodium, iridium, and ruthenium are also used for catalytic hydrogenation, which is a related process in hydrocarbon transformations. youtube.com Developing homogeneous catalysts for alkane functionalization is an active area of research, aiming for milder reaction conditions and higher selectivity compared to heterogeneous systems. rsc.org

Table 1: Comparison of Catalytic Systems for Branched Alkane Formation

| Catalyst Type | Description | Examples | Key Process Steps |

|---|

| Heterogeneous (Bifunctional) | Solid catalyst with separate metal and acid functions. tandfonline.comresearchgate.net | Platinum on Zeolite, Pt on Sulfated Zirconia, Pt on Chlorinated Alumina. researchgate.netresearchgate.net | 1. Dehydrogenation on metal site (alkane → alkene). 2. Protonation on acid site (alkene → carbenium ion). 3. Skeletal isomerization. 4. Hydrogenation on metal site (iso-alkene → isoalkane). researchgate.net | | Homogeneous | Catalyst is in the same phase as the reactants (liquid). tandfonline.com | Superacids (e.g., HF-SbF₅), Rhodium(I) and Iridium(I) complexes. tandfonline.comyoutube.com | Involves formation and rearrangement of carbenium ions in superacid systems. tandfonline.com |

Mechanistic Studies of Alkane Isomerization Processes Relevant to this compound

The core of forming branched alkanes from linear precursors is the skeletal isomerization of alkanes, a reaction that proceeds through a carbenium ion mechanism. tandfonline.comtandfonline.com This mechanism can be broken down into several key steps:

Chain Initiation: The process begins with the formation of a carbenium ion. On bifunctional catalysts, this occurs when a linear alkane is first dehydrogenated to an alkene on a metal site, followed by protonation of the alkene on an acid site. tandfonline.comresearchgate.net In superacid systems, initiation can occur via protonation of a trace olefin or by direct abstraction of a hydride ion from the alkane. tandfonline.com

Skeletal Rearrangement: Once formed, the secondary carbenium ion can undergo rearrangement to a more stable tertiary carbenium ion. This isomerization is the key step in creating branches. It occurs through a series of steps involving intramolecular hydrogen and alkyl shifts. tandfonline.comtandfonline.com Low reaction temperatures thermodynamically favor the formation of highly branched isomers. tandfonline.com However, higher temperatures are often required to overcome the activation energy for the initial C-H or C-C bond cleavage. tandfonline.com

Chain Propagation: The rearranged (isomerized) carbenium ion can then abstract a hydride ion from a feed alkane molecule. This propagates the chain reaction by forming the desired isoalkane product and a new carbenium ion, which can then undergo its own isomerization. tandfonline.com

Side Reactions: Undesired side reactions, such as cracking (β-scission), can also occur, where the carbenium ion breaks into a smaller carbocation and an olefin. tandfonline.com These reactions reduce the selectivity for the desired isomer.

Development of Specialized Synthetic Pathways for Highly Branched Hydrocarbons

Research into the synthesis of highly branched alkanes is driven by the demand for high-performance fuels. x-mol.net While traditional refining processes provide a mixture of isomers, targeted synthesis aims to produce specific, densely-branched molecules.

Chemo-catalytic Methods: These approaches focus on converting biomass-derived feedstocks into high-octane isoalkanes. x-mol.netresearchgate.net For example, platforms molecules derived from carbohydrates or lignin (B12514952) can be converted via reactions like aldol (B89426) condensation, ketonization, and hydrodeoxygenation to build the carbon backbone, followed by hydrogenation to yield the final branched alkane. mpg.de

Catalytic Cracking: This method breaks down larger, less valuable hydrocarbon molecules into smaller, more valuable ones, including branched alkanes like this compound as potential byproducts. evitachem.com The process typically uses catalysts like zeolites and operates at high temperatures.

Targeted Hydrogenolysis: A study demonstrated that squalane, a C30 branched hydrocarbon from algae, could be selectively cleaved over a ruthenium-on-ceria (Ru/CeO₂) catalyst. nih.govelsevierpure.com This process preferentially broke internal C-C bonds to produce smaller branched alkanes without skeletal isomerization, suggesting a pathway for producing specific branched structures from large bio-hydrocarbons. nih.govelsevierpure.com

Detailed Analysis of Reaction Mechanisms Involving this compound

The chemical reactivity of this compound, like other alkanes, is characterized by its relative inertness. However, under specific conditions, such as in the atmosphere or at high temperatures, it undergoes degradation through distinct mechanistic pathways.

Oxidative Degradation Mechanisms (e.g., reaction kinetics with atmospheric oxidants like OH radicals)

The primary daytime loss process for alkanes in the troposphere is their reaction with hydroxyl (OH) radicals. copernicus.org The reaction initiates with the abstraction of a hydrogen atom from the alkane, forming an alkyl radical and a water molecule.

RH + OH → R• + H₂O

The rate of this reaction depends on the type of C-H bond being attacked, with the reactivity order being tertiary > secondary > primary. Highly branched alkanes like this compound have multiple tertiary and secondary C-H bonds, making them relatively reactive towards OH radicals compared to linear alkanes of similar carbon number.

The general mechanism following H-abstraction is as follows:

The alkyl radical (R•) rapidly adds molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•).

In polluted environments, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

The alkoxy radical can then decompose via C-C bond scission or isomerize, ultimately leading to the formation of stable products like ketones and aldehydes. nih.gov

Table 2: Rate Constants for the Reaction of OH Radicals with Selected Branched Alkanes at ~298 K

| Alkane | Formula | Rate Constant (k) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 2,2-Dimethylbutane | C₆H₁₄ | 2.3 | mdpi.com |

| 2,3-Dimethylbutane | C₆H₁₄ | ~5.6 | copernicus.org |

| 2,2,4-Trimethylpentane | C₈H₁₈ | 3.56 | mdpi.com |

| 2,3,4-Trimethylpentane (B165518) | C₈H₁₈ | 6.84 | nih.gov |

Thermal Decomposition Pathways and Pyrolysis Studies

Pyrolysis, or cracking, is the decomposition of a compound at high temperatures in the absence of air. byjus.com For alkanes, this process proceeds via a free-radical chain mechanism and is crucial in the petroleum industry for converting high-boiling point hydrocarbons into more valuable, lower-boiling point fractions like gasoline. byjus.comvedantu.com

The rate of pyrolysis increases with both molecular weight and the degree of branching in an alkane. unacademy.comunacademy.com Therefore, this compound would be expected to decompose more readily under thermal stress than n-nonane.

The mechanism involves three main stages:

Initiation: At high temperatures, the molecule has enough energy to break one of its chemical bonds homolytically, forming two free radicals. C-C bonds are generally weaker than C-H bonds and are more likely to break first. frontiersin.org For a branched alkane, cleavage at a branching point to form a more stable tertiary radical is often favored.

Propagation: The radicals formed during initiation are highly reactive and can abstract a hydrogen atom from another alkane molecule, creating a new radical and propagating the chain. These larger radicals can also undergo β-scission, where a C-C bond beta to the radical center breaks, yielding a smaller, stable alkene molecule and a new, smaller alkyl radical. This is the primary product-forming step.

Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical product.

The pyrolysis of branched alkanes results in a complex mixture of smaller alkanes and alkenes. acs.org For example, the pyrolysis of 2,2,5-trimethylhexane (B165478) yields significant amounts of isobutene and propene, resulting from the cleavage of the carbon skeleton. acs.org

Catalytic Conversion and Hydroconversion Investigations

Catalytic conversion and hydroconversion are cornerstone processes in the petroleum and chemical industries, aimed at transforming hydrocarbon structures to enhance fuel properties or produce valuable chemical feedstocks. For a highly branched alkane like this compound, these processes, including catalytic cracking, hydrocracking, and hydroisomerization, are of significant interest. Although specific studies on this compound are not extensively documented, the behavior of analogous C12 branched alkanes provides a strong basis for understanding its potential transformations.

Catalytic cracking is a process that breaks down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline-range alkanes and alkenes. scribd.com This process typically employs zeolite catalysts at high temperatures (around 450°C) and slight pressure. youtube.com For a molecule like this compound, catalytic cracking would likely proceed via a carbenium ion mechanism, leading to a variety of smaller branched alkanes and alkenes. The branching in the parent molecule would influence the product distribution, favoring the formation of other highly branched, high-octane number products.

Hydrocracking is a related process that combines catalytic cracking with hydrogenation. youtube.com It is particularly effective for converting heavy feedstocks into lighter, cleaner-burning fuels. ulisboa.pt When applied to a molecule like this compound, hydrocracking over bifunctional catalysts (containing both metal and acid sites, such as platinum on a zeolite support) would result in the cleavage of C-C bonds and the saturation of any resulting alkenes. researchgate.netresearchgate.net Research on the hydrocracking of long-chain alkanes over metal-promoted anion-modified zirconium oxides has shown the production of C5-C12 isoalkanes. acs.org This suggests that the hydrocracking of this compound would yield a mixture of smaller, highly branched alkanes.

Hydroisomerization is a key process for upgrading the octane (B31449) number of gasoline fractions by converting linear or lightly branched alkanes into more highly branched isomers. youtube.com While this compound is already a highly branched isomer, studies on the hydroisomerization of n-dodecane (a straight-chain C12 alkane) offer insights into the types of catalysts and conditions that could be relevant. For instance, the hydroisomerization of n-dodecane has been investigated using various catalysts, including Pt/ZSM-22 and Pt/Y zeolites. acs.org These studies aim to maximize the yield of branched isomers while minimizing cracking reactions. mdpi.comrsc.org

A study on the hydroisomerization of n-dodecane over a Pt/ZSM-22–Y composite catalyst demonstrated high conversion and selectivity towards multibranched iso-dodecanes. acs.org The reaction was performed in a fixed-bed tubular reactor under a hydrogen atmosphere. The conditions and results from this study, which are analogous to what might be expected for transformations involving this compound, are summarized in the table below.

Table 1: Hydroisomerization of n-Dodecane over Pt/ZSM-22–Y Catalyst

| Parameter | Value |

|---|---|

| Catalyst | 0.5 wt% Pt/ZSM-22–Y |

| Feedstock | n-Dodecane |

| Temperature | Not specified in abstract |

| Pressure | 4.0 MPa |

| H₂/n-dodecane volume ratio | 750 |

| WHSV | 2.5 h⁻¹ |

| n-Dodecane Conversion | ~90% |

| Multibranched iso-dodecane Yield | ~10% higher than Pt/ZSM-22 + Y |

This data indicates that bifunctional catalysts are effective in promoting the isomerization of C12 alkanes, a process that could potentially be used to synthesize or interconvert isomers of trimethylnonane.

Photochemical Transformation Processes

The photochemical transformation of alkanes typically involves reactions initiated by the absorption of light, often in the presence of a photosensitizer or a reactive species. For saturated hydrocarbons like this compound, which lack a chromophore that absorbs UV-visible light, direct photolysis is generally not feasible under normal conditions. However, photochemical reactions can be induced through other means, such as photochemical halogenation.

Photochemical halogenation is a classic example of a free-radical substitution reaction involving alkanes. cognitoedu.orgsavemyexams.com This process is initiated by the photolysis of a halogen (e.g., chlorine or bromine) with UV light to generate halogen radicals. chemguide.netlibretexts.org These highly reactive radicals can then abstract a hydrogen atom from the alkane, initiating a chain reaction that leads to the formation of a halogenated alkane and a hydrogen halide. chemguide.net

In the case of this compound, photochemical halogenation would be expected to yield a mixture of monochlorinated or monobrominated isomers. The reactivity of the different C-H bonds in this compound towards radical abstraction would influence the product distribution. Generally, tertiary C-H bonds are more reactive than secondary, which are in turn more reactive than primary C-H bonds. Therefore, the hydrogen atom at the C-2 position would be a likely site for substitution.

The general mechanism for the photochemical chlorination of an alkane (RH) is as follows:

Initiation: Cl₂ + hν → 2 Cl•

Propagation:

Cl• + RH → R• + HCl

R• + Cl₂ → RCl + Cl•

Termination:

Cl• + Cl• → Cl₂

R• + R• → R-R

R• + Cl• → RCl

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| n-Dodecane |

| iso-Dodecane |

| Platinum |

| ZSM-22 |

| Y-zeolite |

| Chlorine |

| Bromine |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,4,4 Trimethylnonane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 2,4,4-trimethylnonane, the ¹H NMR spectrum is characterized by a series of signals in the upfield region (typically 0.8-2.0 ppm), which is characteristic of saturated aliphatic protons. The chemical shift of each proton is influenced by its local electronic environment. Protons on methyl groups will have different shifts depending on whether they are attached to a primary, tertiary, or quaternary carbon. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons, following the n+1 rule.

Due to the chiral center at the C2 position, the adjacent methylene (B1212753) protons (at C3) are diastereotopic and would be expected to appear as distinct signals, each likely as a doublet of doublets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (CH₃) | ~ 0.88 | Doublet | 3H |

| H-2 | ~ 1.70 | Multiplet | 1H |

| H-3 | ~ 1.25 | Multiplet | 2H |

| H-5 | ~ 1.20 | Multiplet | 2H |

| H-6 | ~ 1.30 | Multiplet | 2H |

| H-7 | ~ 1.30 | Multiplet | 2H |

| H-8 | ~ 1.30 | Multiplet | 2H |

| H-9 (CH₃) | ~ 0.90 | Triplet | 3H |

| C2-CH₃ | ~ 0.85 | Doublet | 3H |

| C4-CH₃ (x2) | ~ 0.86 | Singlet | 6H |

Note: Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, each carbon atom with a unique chemical environment will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its substituents. Quaternary carbons, such as C4, appear at a different chemical shift compared to tertiary (C2), secondary (C3, C5, C6, C7, C8), and primary carbons (C1, C9, and the methyl groups).

Chemical shift correlation techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type |

| C1 | ~ 22.6 | CH₃ |

| C2 | ~ 28.0 | CH |

| C3 | ~ 50.0 | CH₂ |

| C4 | ~ 33.0 | C (Quaternary) |

| C5 | ~ 42.0 | CH₂ |

| C6 | ~ 23.0 | CH₂ |

| C7 | ~ 32.0 | CH₂ |

| C8 | ~ 23.0 | CH₂ |

| C9 | ~ 14.1 | CH₃ |

| C2-CH₃ | ~ 20.0 | CH₃ |

| C4-CH₃ (x2) | ~ 29.0 | CH₃ |

Note: Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

For complex molecules like this compound, one-dimensional NMR spectra can have overlapping signals. Multidimensional NMR techniques are invaluable for resolving these ambiguities and confirming the molecular structure.

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the proton at C2 and the protons of the attached methyl group (C2-CH₃) as well as the methylene protons at C3. Similarly, correlations would be seen along the nonane (B91170) backbone (e.g., H5 with H6, H6 with H7, etc.). chemicalbook.comnist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. chemicalbook.comnist.gov Each cross-peak in the HSQC spectrum indicates a C-H bond. This technique would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the ¹H and ¹³C NMR spectra. For example, the singlet from the two methyl groups at C4 in the ¹H NMR would correlate to the single carbon signal for these groups in the ¹³C NMR.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons. For instance, the protons of the methyl groups attached to C4 would show correlations to the quaternary C4 and the methylene carbon C3 and C5 in the HMBC spectrum.

Utilization of Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For branched alkanes like this compound, the molecular ion peak (the peak corresponding to the intact ionized molecule) is often weak or absent due to the high propensity for fragmentation at the branching points, which leads to the formation of more stable carbocations. jove.com

The fragmentation of this compound is expected to be dominated by cleavages at the C4 position, as this would generate a stable tertiary carbocation. The loss of the largest alkyl group at a branch point is often favored. whitman.edu Therefore, a prominent peak would be expected from the cleavage of the C4-C5 bond, resulting in the loss of a pentyl radical and the formation of a tertiary carbocation with an m/z of 99. Another significant fragmentation would be the loss of a methyl group to form an ion with m/z 155, although this is generally less favorable than cleavages that produce more stable radicals.

Predicted Major Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (likely weak or absent) |

| 155 | [C₁₁H₂₃]⁺ | Loss of a CH₃ radical |

| 99 | [C₇H₁₅]⁺ | Cleavage of C4-C5 bond (loss of a C₅H₁₁ radical) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (common fragment for this structural motif) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Tandem Mass Spectrometry (MS/MS) is a technique where fragment ions from an initial mass spectrometry experiment are selected and subjected to further fragmentation. youtube.com This multi-stage analysis provides more detailed structural information and is particularly useful for distinguishing between isomers.

In the context of this compound, an MS/MS experiment could be performed on one of the primary fragment ions, for example, the ion with m/z 99. This selected ion would be fragmented further, and the resulting daughter ions would be analyzed. The fragmentation pattern of the m/z 99 ion would provide definitive evidence for its structure as the 2,4,4-trimethylbutyl cation, thereby confirming the branching pattern of the original molecule. This level of detail is crucial for differentiating this compound from other C₁₂H₂₆ isomers that might also produce a fragment at m/z 99.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a non-destructive means to probe the molecular structure of this compound by identifying its characteristic vibrational modes and functional groups. kurouskilab.com A molecule's vibrational modes are determined by its structure; for a non-linear molecule like this compound, which consists of 38 atoms, there are a total of 3(38) - 6 = 108 possible normal modes of vibration. libretexts.org

IR spectroscopy of alkanes is primarily characterized by absorptions arising from C-H stretching and bending vibrations. orgchemboulder.com The C-C stretching and bending bands are generally too weak or of a low frequency to be easily detected. orgchemboulder.com Key IR absorption bands expected for this compound are consistent with those of other branched alkanes and include strong C-H stretching bands in the 3000–2850 cm⁻¹ region. orgchemboulder.com The presence of multiple methyl groups, including a gem-dimethyl and a tertiary butyl-like structure, would lead to characteristic C-H bending and rocking vibrations. youtube.com For instance, the presence of an isopropyl-like group can cause splitting in the C-H symmetric bending vibration band. youtube.com The region between 1300-900 cm⁻¹ is known as the fingerprint region, where complex, interacting vibrational modes create a unique absorption pattern for each specific molecule. orgchemboulder.com

Raman spectroscopy is a complementary technique that is particularly sensitive to the conformational structure of aliphatic chains, such as whether they are in a linear or twisted conformation. kurouskilab.com While IR spectroscopy is effective at detecting polar functional groups like carbonyls and alcohols, Raman is highly effective for analyzing the non-polar hydrocarbon backbone. kurouskilab.com This makes it a powerful tool for studying the skeletal vibrations of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

| C-H Stretch | 3000–2850 | IR, Raman | Strong absorption in IR spectra of alkanes. orgchemboulder.com |

| CH₂ Scissoring (Bending) | 1470–1450 | IR, Raman | Characteristic bending vibration of methylene groups. orgchemboulder.com |

| CH₃ Asymmetric Bending | ~1460 | IR, Raman | Indicates the presence of both methyl and methylene groups. youtube.com |

| CH₃ Symmetric Bending (Methyl Rock) | 1370–1350 | IR, Raman | A key indicator for methyl groups; splitting can occur in branched structures. orgchemboulder.comyoutube.com |

| Long-Chain Methyl Rock | 725–720 | IR | Typically observed only in alkanes with long straight chains. orgchemboulder.com |

| Fingerprint Region | 1300–900 | IR | Complex pattern of C-C stretch and C-H bend vibrations, unique to each molecule. orgchemboulder.com |

Advanced Chromatographic Separation Techniques for the Isolation and Quantitation of this compound in Complex Matrices

Chromatographic methods are indispensable for separating this compound from its isomers and other hydrocarbons within complex mixtures like crude oil or environmental samples. labmanager.comcore.ac.uk

The separation of alkane isomers is a significant analytical challenge because they often have very similar boiling points and physicochemical properties, leading to potential co-elution on standard GC columns. vurup.skunl.edu Achieving baseline separation of compounds like this compound from its many isomers (e.g., n-dodecane, 2,3,4-trimethylnonane) requires careful optimization of the gas chromatography system. nih.gov

Key parameters for optimization include the column's stationary phase, dimensions (length, internal diameter, and film thickness), carrier gas, and the oven temperature program. chromatographyonline.comstackexchange.com Long capillary columns (e.g., 30 m or more) with non-polar stationary phases like DB-1 (a polysiloxane) are commonly employed for separating methyl-branched alkanes. unl.edu For highly volatile analytes, thicker stationary phase films (1–5 µm) can improve retention and peak shape. chromatographyonline.com Varying the temperature ramp rate can also enhance the resolution between closely eluting isomers. stackexchange.com In some cases, employing a more polar column may be necessary to distinguish between isomers based on subtle differences in polarity. stackexchange.com

| Parameter | Optimization Strategy for Isomeric Separation | Rationale |

| Stationary Phase | Use the least-polar phase possible (e.g., 5% phenyl PDMS) for initial screening. chromatographyonline.com Consider more polar phases for specific separations. stackexchange.com | Non-polar phases separate primarily by boiling point. Subtle polarity differences between isomers may be exploited by more polar phases. |

| Column Length | Increase length (e.g., up to 300 m in specialized cases) for higher resolution. vurup.sk | Longer columns provide more theoretical plates, leading to better separation efficiency. |

| Film Thickness | Use thicker films (1–5 µm) for volatile compounds like branched alkanes. chromatographyonline.com | Thicker films increase retention time and sample capacity, improving resolution for early-eluting peaks. |

| Temperature Program | Employ a slow temperature ramp (e.g., 3-6°C/min) through the elution range of the target isomers. unl.edu | Slower ramps increase the interaction time with the stationary phase, enhancing separation. |

| Carrier Gas | Use hydrogen or helium as the carrier gas. unl.edu | These gases allow for faster optimal linear velocities and better efficiency compared to nitrogen. |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of GC with the definitive identification power of MS. labmanager.comlongdom.org It is the benchmark for analyzing complex hydrocarbon mixtures. core.ac.uknih.gov As components like this compound elute from the GC column, they are introduced into the mass spectrometer, which fragments them and detects the resulting ions. The resulting mass spectrum serves as a chemical fingerprint for identification. longdom.org

For hydrocarbon analysis, Electron Ionization (EI) is a common ionization method, though it can cause extensive fragmentation, making the molecular ion difficult to observe for larger alkanes. shimadzu.com Positive Chemical Ionization (PCI) is a softer ionization technique that often produces a clear protonated molecule ([M+H]⁺) or a dehydride molecule ([M-H]⁺), making it easier to determine the molecular weight of the analyte. shimadzu.com High-resolution profiling by GC-MS allows for the detailed characterization of various compound classes in a single run, including n-alkanes, branched alkanes, and polycyclic compounds. core.ac.uk

| Parameter | Typical Setting for Hydrocarbon Analysis | Reference |

| Injection Volume | 1 µL | longdom.orgstrath.ac.uk |

| Injector Temperature | 230-280 °C | longdom.orgstrath.ac.uk |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS or DB-1) | core.ac.ukunl.edu |

| Carrier Gas | Helium at 1.0 mL/min | strath.ac.uk |

| Oven Program | Initial 40-70°C, ramp 10-12.5°C/min to 290-315°C, hold | core.ac.ukstrath.ac.uk |

| Ionization Mode | Electron Ionization (EI) at 70 eV or Positive Chemical Ionization (PCI) | core.ac.ukshimadzu.com |

| Mass Range | 40-650 amu | core.ac.uk |

| Ion Source Temp. | 230 °C | longdom.org |

Development and Validation of Reference Analytical Protocols for Branched Hydrocarbons

The development of robust and validated analytical methods is crucial for ensuring the accuracy and reproducibility of data for branched hydrocarbons. rsc.orgscielo.br This process often involves creating a new protocol and comparing its performance against an established standard, such as an ASTM method. strath.ac.ukrsc.org The goal is to develop a method that may offer improvements in separation, sensitivity, or analysis time. rsc.org

Method validation involves assessing several key performance characteristics. rsc.orgscielo.br Precision is determined by repeatedly analyzing a standard mixture, with results expressed as the relative standard deviation (%RSD) for both intra-day (within a day) and inter-day (across different days) analyses; values under 3% RSD indicate excellent precision. rsc.orgrsc.org Linearity is assessed by analyzing the instrument's response across a range of concentrations. rsc.org The limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected, is also determined. rsc.org These validation steps ensure that the analytical protocol is reliable for its intended purpose, such as quantifying branched hydrocarbons in complex samples. scielo.brresearchgate.net

| Validation Parameter | Description | Example Finding |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Excellent intra-day and inter-day precision with <3% RSD for peak area and <0.06% RSD for retention time was achieved for a hydrocarbon mixture. rsc.org |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A developed GC-MS method demonstrated excellent linearity in the range of 100 ng/mL to 100 µg/mL for a test mixture. rsc.org |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | A validated protocol was able to measure n-alkanes in sediment samples at concentrations as low as 30 ng/g. scielo.br |

| Accuracy / Recovery | The closeness of the test results obtained by the method to the true value, often assessed by analyzing spiked samples. | Extraction efficiency for n-alkanes in fortified sediments varied from 65.1% to 105.6%. scielo.br |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The stability of stored ignitable liquid samples was investigated over a two-week period to ensure method robustness. rsc.org |

Computational Chemistry and Theoretical Modeling of 2,4,4 Trimethylnonane Behavior

Quantum Chemical Calculations for the Electronic and Molecular Structure of 2,4,4-Trimethylnonane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. und.edu For this compound, DFT calculations can elucidate the distribution of electrons, predict molecular orbitals, and map the electrostatic potential.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov DFT calculations can also generate an electrostatic potential (ESP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering clues to how it will interact with other chemical species. nih.gov In a non-polar molecule like an alkane, the ESP is relatively uniform, indicating the absence of significant charge separation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -10.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 11.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~0.0 D | Confirms the non-polar nature of the molecule. |

| Total Energy | -471.5 Hartree | Represents the total electronic energy of the molecule at its optimized geometry. |

Note: These values are illustrative, based on typical calculations for similar branched alkanes, and would be determined using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.govijcce.ac.ir

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that arise from rotation around single bonds. lumenlearning.com The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and transition states (saddle points).

For this compound, rotation around the various C-C bonds leads to numerous conformers. The most significant interactions governing conformational stability are steric hindrances between the bulky methyl groups. The quaternary carbon at position 4, with its two methyl groups, creates significant steric strain in many potential conformations. The most stable conformer will be the one that minimizes these unfavorable steric interactions, typically by adopting a staggered arrangement where large groups are positioned far apart (anti-periplanar). chemistrysteps.com Gauche interactions, where bulky groups are adjacent (at a 60° dihedral angle), introduce energetic penalties and destabilize the conformer. chemistrysteps.com

Table 2: Relative Energies of Key Conformers of this compound

| Conformation Type | Dihedral Angle (C3-C4-C5-C6) | Key Steric Interactions | Relative Energy (kcal/mol) | Stability |

| Anti | ~180° | Minimized steric strain | 0 (Reference) | Most Stable |

| Gauche | ~60° | Gauche interaction between C3 and C6 alkyl fragments | +0.9 | Less Stable |

| Eclipsed | 0° | Eclipsing of C3 fragment and C6 fragment | +4.0 - 6.0 | Least Stable |

Note: Energy values are representative for alkanes and highlight the energetic cost of steric interactions. lumenlearning.com

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior at the atomic level. For this compound, MD simulations are invaluable for understanding its behavior in a condensed phase (liquid or gas).

These simulations can predict bulk properties by modeling how a large number of this compound molecules interact. The primary intermolecular forces between non-polar alkane molecules are transient, induced-dipole interactions known as London dispersion forces. MD simulations can quantify the collective effect of these weak forces to predict properties like viscosity and diffusion coefficients. They also reveal how the molecule's branched structure affects its packing efficiency and mobility within a liquid, influencing its macroscopic properties.

Theoretical Prediction of Reactivity and Reaction Pathways for this compound

Theoretical methods can predict the likely course of chemical reactions involving this compound. As an alkane, its primary reactions are combustion and free-radical halogenation. Computational models can be used to map the potential energy surface for these reaction pathways, identifying transition states and calculating activation energies. arxiv.org

For a reaction like free-radical chlorination, the initial step is the abstraction of a hydrogen atom. The reactivity of different hydrogen atoms in the molecule is not uniform. Tertiary hydrogens are generally more reactive than secondary hydrogens, which are more reactive than primary hydrogens. DFT calculations can predict the C-H bond dissociation energies (BDEs) for each unique hydrogen atom in this compound. The hydrogen with the lowest BDE is the most likely to be abstracted, as this leads to the most stable alkyl radical intermediate. The tertiary hydrogen at C-4 would be predicted to be the most reactive site.

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Branched Alkanes

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of molecules with their biological activity or physical properties. wikipedia.org For branched alkanes like this compound, QSPR models are particularly useful for predicting properties without the need for experimental measurement.

These models are built by first calculating a set of numerical values, or "descriptors," that represent the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). A statistical method, such as multiple linear regression, is then used to build a model that links these descriptors to a known property for a training set of related molecules. nih.govyoutube.com This validated model can then predict the property for new molecules like this compound.

Table 3: Example Descriptors for a QSPR Model of this compound

| Descriptor Type | Descriptor Name | Value for this compound |

| Constitutional | Molecular Weight | 170.33 g/mol |

| Constitutional | Number of Carbon Atoms | 12 |

| Topological | Wiener Index | 194 |

| Quantum-Chemical | HOMO-LUMO Gap | (Calculated Value) |

Formulation of Theoretical Frameworks for Branched Alkane Chemistry

The behavior of this compound is understood within broader theoretical frameworks that apply to all branched alkanes. These frameworks provide the fundamental rules and principles governing their structure, stability, and nomenclature.

One of the most fundamental frameworks is the IUPAC system of nomenclature, which provides a systematic way to name complex branched structures, ensuring each isomer has a unique and unambiguous name. opentextbc.cayoutube.com

Another key framework is based on the principles of stereochemistry and conformational analysis. This framework explains how the three-dimensional arrangement of atoms influences a molecule's energy and properties. Concepts like steric strain, torsional strain, and van der Waals interactions are used to predict the most stable conformations and to rationalize the physical properties of different isomers. lumenlearning.com For example, the high degree of branching in this compound disrupts efficient crystal packing compared to its linear isomer, n-dodecane, which is explained by this framework.

Environmental Occurrence, Fate, and Transformation Studies of 2,4,4 Trimethylnonane

Investigation of Natural Occurrence and Biogeochemical Formation Pathways

There is currently no scientific literature available that documents the natural occurrence of 2,4,4-trimethylnonane. Furthermore, no studies have been identified that investigate its potential formation through biogeochemical pathways, such as the peroxidation of lipids. While lipid peroxidation is a known source of various hydrocarbons, a direct link to the formation of this compound has not been established.

Atmospheric Chemistry and Environmental Degradation Processes

Specific experimental data on the atmospheric chemistry of this compound is not available.

Kinetics and Mechanisms of Atmospheric Reactions with Key Radical Species

No studies were found that have determined the rate constants or investigated the reaction mechanisms of this compound with key atmospheric radicals, such as the hydroxyl radical (•OH).

Photolytic Degradation and Atmospheric Lifetime Assessments

Information regarding the photolytic degradation of this compound and assessments of its atmospheric lifetime are absent from the scientific literature.

Modeling of Environmental Transport and Distribution in Aquatic and Terrestrial Systems

No modeling studies have been published that focus on the environmental transport and distribution of this compound in aquatic or terrestrial systems. Consequently, its mobility, partitioning behavior, and potential for long-range transport are unknown.

Biodegradation Pathways and Microbial Interactions in Environmental Contexts

There is a significant gap in the understanding of the biodegradation of this compound.

Characterization of Aerobic Biodegradation Routes

No research has been published that characterizes the aerobic biodegradation pathways of this compound. Information on the microorganisms capable of degrading this compound and the metabolic routes involved is not available.

Analysis of Anaerobic Transformation Processes

The anaerobic biodegradation of alkanes is a microbially-mediated process that, in the absence of oxygen, utilizes alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. frontiersin.org For saturated hydrocarbons like this compound, the initial activation of the chemically inert C-H bond is the most challenging and rate-limiting step.

While specific studies on the anaerobic transformation of this compound are limited, research on other branched and n-alkanes provides a foundational understanding of the likely operative pathways. The most well-documented mechanism for anaerobic alkane activation is fumarate (B1241708) addition . frontiersin.orgrsc.orgnih.gov This process, catalyzed by the glycyl radical enzyme alkylsuccinate synthase (ASS), involves the addition of the alkane to a fumarate molecule. nih.govresearchgate.net

For a highly branched alkane like this compound, the position of the fumarate addition is critical and influenced by the steric hindrance of the methyl branches. It is hypothesized that the addition would likely occur at a secondary carbon atom that is less sterically hindered. Following the initial fumarate addition, the resulting alkylsuccinate metabolite would undergo further degradation through a series of reactions analogous to β-oxidation, involving carbon skeleton rearrangement and decarboxylation to ultimately yield smaller molecules that can be funneled into central metabolic pathways. frontiersin.org

It is important to note that the presence and activity of specific microbial communities capable of degrading branched alkanes are essential. Diverse microbial consortia, often involving syntrophic relationships between different bacterial and archaeal species, are typically required to carry out the complete mineralization of these compounds under anaerobic conditions. nih.gov

| Anaerobic Degradation Pathway | Key Enzyme | Initial Metabolite | Applicability to this compound |

| Fumarate Addition | Alkylsuccinate Synthase (ASS) | Substituted Alkylsuccinates | Considered the most likely pathway for anaerobic activation. |

| Carboxylation | Unknown | Carboxylic Acids | A less common pathway observed for some alkanes. |

| Hydroxylation (Oxygen-independent) | Unknown | Alcohols | A proposed but less understood mechanism. nih.gov |

Development of Environmental Monitoring Techniques for Trace Levels of Branched Alkanes

Effective monitoring of this compound and other branched alkanes at trace levels in environmental matrices like soil and water is paramount for assessing the extent of contamination and the efficacy of remediation efforts. The low concentrations and volatile nature of these compounds necessitate highly sensitive and specific analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of branched alkanes. researchgate.netscirp.orgnih.govresearchgate.net This technique separates complex mixtures of volatile and semi-volatile organic compounds, and the mass spectrometer provides definitive identification based on the unique mass fragmentation patterns of each compound. For enhanced sensitivity and selectivity, especially in complex environmental samples, tandem mass spectrometry (GC-MS/MS) can be employed. This technique minimizes matrix interference, allowing for the detection of target analytes at very low concentrations.

To overcome the challenges of extracting and concentrating trace levels of volatile compounds like this compound from environmental samples, various sample preparation techniques have been developed. Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive method that has proven effective for the analysis of volatile organic compounds (VOCs) from petroleum spills and contaminated sites. perkinelmer.comchromatographyonline.comnih.govrestek.commdpi.com In SPME, a fused silica (B1680970) fiber coated with a specific polymeric phase is exposed to the sample (either directly or in the headspace), where it adsorbs the analytes of interest. The fiber is then transferred to the GC injector for thermal desorption and analysis.

The selection of the appropriate SPME fiber coating is crucial for optimizing the extraction efficiency of specific compounds. For non-polar compounds like branched alkanes, a non-polar polydimethylsiloxane (B3030410) (PDMS) fiber is often suitable.

| Analytical Technique | Sample Preparation | Key Advantages | Detection Limits |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Solvent Extraction, Purge-and-Trap | High resolution and identification capabilities. scirp.orgnih.govresearchgate.net | Low to sub-µg/L or µg/kg range. |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Solvent Extraction, Purge-and-Trap | Enhanced selectivity and lower detection limits in complex matrices. | ng/L or ng/kg range. |

| Solid-Phase Microextraction (SPME) with GC-MS | Headspace or Direct Immersion | Solvent-free, rapid, field-portable potential, and good for trace analysis. perkinelmer.comchromatographyonline.comnih.govrestek.commdpi.com | Can reach ng/L to sub-ng/L levels depending on the compound and matrix. nih.gov |

Research Applications and Role As a Model Compound in Scientific Investigations

Utilization in Fuel Science and Advanced Combustion Research

While direct and extensive research on 2,4,4-trimethylnonane as a primary component in commercial fuels is not widely documented, its role can be understood through the lens of highly branched C12 alkanes, which are significant in the formulation of surrogate fuels for complex hydrocarbon mixtures like jet fuel.

Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of real, complex fuels such as jet fuel or diesel. Traditional aviation kerosene, for instance, is a complex blend of hydrocarbons, with a significant portion being C8 to C16 alkanes, cycloalkanes, and aromatics, centered around C12. dtic.mil To model the intricate combustion behavior of these fuels, researchers formulate surrogates from a limited number of pure compounds. dtic.mil

Table 1: Example of Branched Alkanes in Jet Fuel Surrogates

| Surrogate Component | Chemical Class | Example Surrogate Formulation (for RP-3) |

| n-dodecane | n-alkane | 27.44% |

| Isododecane | iso-alkane (branched) | 28.81% |

| Decalin | Cycloalkane | 26.12% |

| n-butylbenzene | Aromatic | 17.63% |

This table illustrates the inclusion of a branched C12 alkane (isododecane) in a representative surrogate fuel mixture. acs.org

The branching structure of an alkane has a significant impact on its combustion characteristics. Generally, branched alkanes are desirable components in gasoline as they tend to have higher octane (B31449) ratings and resist "knocking" in high-compression engines. libretexts.org In the context of advanced combustion research, studying individual isomers like this compound helps to build detailed chemical kinetic models that can predict how fuels will behave under various engine conditions. researchgate.net

Key combustion properties influenced by molecular structure include ignition delay time and laminar burning velocity. Research on iso-alkane oligomers has shown that highly-branched structures play a significant role in the autoignition properties of fuels. researchgate.net For instance, studies comparing iso-octane (a C8 branched alkane) and iso-cetane (a C16 branched alkane) help to interpolate the behavior of intermediate C12 branched alkanes. researchgate.netacs.org It has been noted that increased branching in iso-alkanes can lead to longer ignition delay times compared to their straight-chain counterparts. researchgate.net The combustion of any hydrocarbon, including this compound, is an exothermic process that breaks all covalent bonds in the reactants to form carbon dioxide and water, releasing significant energy. libretexts.orglibretexts.org Understanding how the specific arrangement of methyl groups in this compound affects bond dissociation energies and the subsequent reaction pathways is crucial for developing accurate combustion models.

Employment as a Model Compound in Fundamental Mechanistic Studies

The defined structure of this compound makes it a suitable model compound for investigating the fundamental mechanisms of chemical reactions involving alkanes, such as degradation and oxidation.

Polymers are susceptible to degradation through various mechanisms, including thermal, thermo-mechanical, and thermal-oxidative pathways. made-in-china.com The fundamental chemistry of these degradation processes often involves free-radical reactions, which can be studied using simpler, well-defined molecules that mimic segments of the polymer chain. Highly branched alkanes can serve as model compounds for understanding the oxidation and pyrolysis of polyolefins that possess tertiary and quaternary carbon centers, which are often points of initial attack. dtic.mil

The study of the oxidation of organic compounds, including alkanes, is essential for understanding these degradation processes. dtic.mil While alkanes are generally characterized by their low reactivity, they can be oxidized under specific conditions. wikipedia.org The presence of tertiary carbons in branched alkanes like this compound can influence the site of oxidative attack. By studying the oxidation products and reaction kinetics of a model compound like this compound, researchers can gain insights into the initiation and propagation steps of polymer degradation, which is critical for developing more stable materials and effective stabilizers. made-in-china.com

Alkanes are known for their relative inertness, a property attributed to the strength and low polarity of their C-C and C-H single bonds. wikipedia.org However, they do participate in specific reactions, such as combustion and halogenation. libretexts.org The study of different alkane isomers, including various trimethylnonanes, is essential for understanding how molecular structure affects reactivity and selectivity in these reactions.

For example, halogenation of alkanes typically proceeds via a free-radical mechanism, and the selectivity of the reaction (i.e., which hydrogen atom is replaced by a halogen) is dependent on the type of C-H bond (primary, secondary, or tertiary). Branched alkanes like this compound, with their mix of primary, secondary, and tertiary hydrogens, as well as a quaternary carbon, provide a complex substrate for studying these selectivity rules. Investigating the reaction of such molecules with reagents like permanganates, which are powerful oxidizing agents, can also reveal mechanistic details about C-H bond activation. wikipedia.org By comparing the reactivity of different isomers, chemists can refine theories about steric hindrance and electronic effects in alkane reactions.

Table 2: Physical Properties of Selected Trimethylnonane Isomers

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2,4,6-Trimethylnonane | 62184-10-5 | C₁₂H₂₆ | 193.3 | 0.748 | 1.419 |

| 2,4,5-Trimethylnonane | 62184-62-7 | C₁₂H₂₆ | 195.0 | 0.754 | 1.423 |

| This compound | 17874477 (CID) | C₁₂H₂₆ | N/A | N/A | N/A |

Note: Specific experimental data for this compound is limited in public databases. The properties of its isomers are provided for comparison. chemnet.comchemicalbook.com

Industrial Relevance and Exploration of Patent Applications for Branched Hydrocarbons (e.g., in solid conditioning compositions)

Branched hydrocarbons, particularly isoparaffins in the C12-C20 range, have significant industrial applications due to their desirable physical properties, such as being virtually odorless, having high stability, and providing a non-greasy feel. shell.comglooshi.com As a C12 isoparaffin, this compound falls within a class of compounds frequently cited in patents for a wide array of products.

These applications include:

Cosmetics and Personal Care: C12-C14 and C12-C20 isoparaffins are used as emollients and solvents in products like moisturizers, lotions, makeup primers, and hair styling creams. glooshi.comlesielle.com They provide a smooth, silky feel to the skin without being heavy or greasy and can act as effective surrogates for volatile silicones like cyclomethicone. glooshi.com Their function is to condition the skin, form a breathable layer to prevent water loss, and help dissolve other oily ingredients in a formulation. glooshi.com

Cleaners and Solvents: Due to their stability and low reactivity, isoparaffins are used as solvents in industrial cleaners, household sprays, and printing inks. shell.com Synthetic isoparaffinic hydrocarbon solvents, which consist largely of branched alkanes, are produced from petroleum distillates. usda.gov

Detergents and Conditioning Agents: Patent literature describes the use of branched hydrocarbons in detergent compositions and as conditioning oils in fabric care products. acs.org

Lubricants and Process Oils: Higher alkanes (those with nine or more carbons) are major components of lubricating oils and fuel oils. wikipedia.org Their hydrophobic nature provides anti-corrosive properties by preventing water from reaching metal surfaces. wikipedia.org

The versatility of this class of compounds ensures their continued exploration in patent applications for new and improved industrial and consumer products.

Research into the Derivatization and Functionalization Chemistry of Trimethylnonanes

The chemical modification of highly branched alkanes such as this compound and its isomers presents a significant challenge in synthetic organic chemistry due to the inert nature of C-H bonds. However, various strategies have been explored to introduce functional groups onto the trimethylnonane backbone, thereby increasing its utility as a chemical intermediate. Research in this area is crucial for transforming abundant but low-reactivity hydrocarbons into more valuable products.

The primary approaches for the functionalization of trimethylnonanes and other branched alkanes involve oxidation and halogenation reactions. These reactions often proceed via radical or carbocationic intermediates, and the regioselectivity of these processes is a key area of investigation. The steric hindrance around the quaternary carbon center in this compound significantly influences the distribution of the resulting functionalized products.

Oxidation Reactions

The oxidation of alkanes can lead to the formation of alcohols, ketones, and carboxylic acids. For highly branched alkanes like trimethylnonanes, catalytic oxidation is often employed to achieve higher selectivity and efficiency under milder conditions.

One area of research has focused on the use of transition metal catalysts, such as vanadium and chromium complexes, to activate C-H bonds for oxidation. For instance, vanadium complexes in the presence of an oxidant like hydrogen peroxide can catalyze the oxidation of alkanes to form alkyl hydroperoxides as primary products, which can then be converted to alcohols and ketones. While specific data on this compound is limited in publicly available literature, studies on similar branched alkanes indicate that the reactivity of C-H bonds follows the order: tertiary > secondary > primary. This selectivity is driven by the relative stability of the resulting radical or carbocation intermediates.

Another significant area of research involves enzymatic hydroxylation using cytochrome P450 monooxygenases. These enzymes are known for their ability to catalyze the highly regio- and stereoselective hydroxylation of a wide range of substrates, including alkanes. The active site of the enzyme can direct the oxidation to specific positions on the alkane chain that might be less favored in traditional chemical oxidations.

A study on the oxidation of various hydrocarbons catalyzed by a vanadium complex provides insight into the potential product distribution from the oxidation of a trimethylnonane isomer. While not specifically this compound, the data on isobutane (B21531) oxidation illustrates the selectivity for tertiary C-H bonds.

Table 1: Product Distribution in the Vanadium-Catalyzed Oxidation of Isobutane

| Product | Yield (%) |

| tert-Butyl hydroperoxide | 40 |

| tert-Butanol | 35 |

| Acetone | 25 |

| This table is illustrative and based on data from analogous branched alkanes to infer potential outcomes for trimethylnonane oxidation. |

Halogenation Reactions

Halogenation, particularly bromination and chlorination, is another key method for functionalizing alkanes. These reactions typically proceed via a free radical chain mechanism initiated by UV light or heat. The regioselectivity of halogenation is influenced by the stability of the radical intermediate formed during hydrogen abstraction.

For branched alkanes, halogenation at tertiary C-H bonds is generally favored due to the higher stability of tertiary radicals. However, statistical factors (the number of each type of hydrogen atom) also play a role in the final product distribution. In the case of this compound, the presence of a quaternary carbon atom means there are no tertiary C-H bonds directly attached to it. The reactivity would therefore be focused on the secondary and primary C-H bonds along the nonane (B91170) chain and the methyl groups.

Research on the regioselective bromination of aromatic compounds provides a framework for understanding the directing effects of substituents, which can be conceptually extended to the influence of alkyl groups in alkanes on radical stability. mdpi.comresearchgate.netresearchgate.net

Table 2: Predicted Major Monohalogenated Products of this compound

| Product Name | Position of Halogen |

| 5-Halo-2,4,4-trimethylnonane | C5 |

| 3-Halo-2,4,4-trimethylnonane | C3 |

| 1-Halo-2,4,4-trimethylnonane | C1 |

| This table represents a prediction based on established principles of radical halogenation of branched alkanes. |

The derivatization of functionalized trimethylnonanes is also an area of interest, particularly for analytical purposes such as gas chromatography-mass spectrometry (GC-MS). For example, hydroxylated trimethylnonanes can be converted to their trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis.

Future Directions and Emerging Research Trends in 2,4,4 Trimethylnonane Chemistry

Advancement of Ultra-Trace Analytical Techniques for Environmental and Biological Samples

The detection and quantification of specific hydrocarbon isomers like 2,4,4-trimethylnonane in complex environmental and biological matrices present a significant analytical challenge. Future research will focus on developing more sensitive and selective methods to monitor these compounds at ultra-trace levels.

Current standard methods for analyzing hydrocarbons in environmental samples often involve gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov However, the sheer number of isomers in petroleum products and environmental contamination makes distinguishing a specific compound like this compound difficult. Advanced sample preparation techniques are crucial for improving detection limits and accuracy. nih.gov Methodologies such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and stir bar sorptive extraction (SBSE) are becoming more common for pre-concentrating analytes from water samples. nih.gov

For particularly complex media, more advanced techniques like dispersive solid-phase extraction (dSPE) and dispersive liquid-liquid microextraction (DLLME) offer advantages in terms of speed and simplicity. nih.gov The U.S. Environmental Protection Agency (EPA) continuously works to develop and validate standard analytical protocols for environmental contaminants, acknowledging that methods may need adjustment for specific analytes and sample types. epa.gov Future efforts will likely involve the development of methods specifically validated for highly branched alkanes and the creation of certified reference materials to ensure data quality and comparability across laboratories. Furthermore, techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) will be instrumental in resolving and identifying individual isomers in complex mixtures.

Exploration of Novel and Stereoselective Synthetic Methodologies

The precise synthesis of highly branched alkanes, especially those with specific stereochemistry, is a formidable challenge in organic chemistry. snnu.edu.cn The development of novel synthetic routes is critical not only for producing analytical standards for toxicological and environmental studies but also for exploring the structure-property relationships that could lead to new applications.

Traditional methods often lack the required selectivity, leading to mixtures of isomers that are difficult to separate. jst.go.jpnih.gov Recent research has focused on overcoming these limitations. One promising approach involves the use of 1,3-dithiane (B146892) chemistry, which allows for the facile, multi-step synthesis of high-molecular-weight (C40+) branched alkanes. jst.go.jpnih.gov This method provides a pathway to alkanes with specific mid-chain alkylation patterns.

A significant area of emerging research is the stereoselective synthesis of trisubstituted alkenes, which can then be reduced to the corresponding chiral alkanes. snnu.edu.cnnih.gov This allows for precise control over the 3D structure of the molecule. Techniques driving this advancement include:

Hydroboration and Cross-Coupling: Tandem reactions, such as Negishi-Suzuki coupling following a hydroboration step, have been shown to produce trisubstituted alkenes with high stereoselectivity (≥98%). nih.gov

Nickel-Catalyzed Hydroalkylation: The use of nickel catalysts to react internal alkynes with non-activated alkyl halides provides an efficient method for synthesizing trisubstituted olefins without the need for sensitive organometallic reagents. rsc.org

Copper Hydride-Catalyzed Hydroalkylation: This approach enables the synthesis of Z-configured trisubstituted alkenes with high stereo- and regioselectivity, offering a pathway to specific isomers relevant to pharmaceutical and materials science. acs.org

These advanced synthetic strategies are crucial for creating highly pure, structurally defined isomers of trimethylnonane, enabling a deeper understanding of their physical, chemical, and biological properties. nih.gov

Development of Predictive and Multiscale Computational Models for Complex Systems

The behavior of molecules like this compound in complex systems, such as fuel combustion, lubrication, or environmental transport, is governed by interactions across multiple time and length scales. Predicting this behavior requires sophisticated computational models. The development of multiscale models, a field recognized with the 2013 Nobel Prize in Chemistry, is a key future direction. nobelprize.orgnih.gov

These models bridge the gap between quantum mechanics (which describes electron behavior and chemical reactions) and classical molecular dynamics (which simulates the movement of atoms and molecules over longer timescales). nobelprize.orgnih.gov By integrating these different levels of theory, researchers can simulate complex chemical processes with greater accuracy.

Future research in this area will focus on:

Machine Learning Integration: Machine learning techniques are being used to develop more reliable and interpretable coarse-grained models from large datasets generated by high-fidelity simulations. youtube.com This can accelerate the process of building predictive models for properties like diffusion coefficients and potential energy surfaces. youtube.com

Catalyst and Materials Design: Multiscale models are being used to design better catalysts for chemical transformations, including the functionalization of inert alkanes. computational-quantum.comnih.gov

Reaction Engineering: These models can simulate entire reactor systems, integrating atomistic data on reaction networks with fluid dynamics to predict real-world performance. nih.gov

For this compound and other branched alkanes, these predictive models will be invaluable for understanding their combustion properties, predicting their fate and transport in the environment, and designing new fluids and materials with tailored properties.

Deeper Insights into Environmental and Biochemical Cycling of Branched Alkanes

Understanding how branched alkanes like this compound persist and degrade in the environment is crucial for assessing their ecological impact. While hydrocarbons are generally biodegradable, the rate and pathway of degradation are highly dependent on their structure and environmental conditions. enviro.wiki

Generally, branched alkanes are considered more resistant to microbial degradation than their straight-chain (n-alkane) counterparts under aerobic conditions. enviro.wikiasm.org However, emerging research is providing a more nuanced picture:

Anaerobic Degradation: A key finding is that under certain anaerobic conditions, the opposite can be true. One study provided the first evidence of preferential degradation of branched alkanes over normal alkanes under sulfate-reducing conditions. nih.gov This has significant implications for assessing natural attenuation at contaminated sites.

Metabolite Identification: The primary pathway for anaerobic alkane activation involves the addition to fumarate (B1241708), which produces unique metabolites like alkylsuccinates. frontiersin.org Detecting these metabolites in the field provides strong evidence of in-situ anaerobic bioremediation.

Influence of Temperature: At low temperatures (≤5 °C), the biodegradation of long-chain n-alkanes can be reduced due to crystallization, which can lead to a situation where more soluble aromatic hydrocarbons are degraded faster. mdpi.com However, certain cold-adapted bacteria, such as Rhodococcus sp., have been shown to effectively degrade many branched alkanes found in diesel fuel at 5°C. asm.org

Future research will aim to isolate and characterize more microbial species capable of degrading highly branched alkanes, elucidate the specific enzymatic pathways involved, and develop models that can accurately predict their persistence in different ecosystems.

Identification of New High-Value Applications in Sustainable Chemistry and Advanced Materials